molecular formula C8H4BrClN2O B11854764 5-Bromo-6-chloro-1H-indazole-3-carbaldehyde

5-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Cat. No.: B11854764
M. Wt: 259.49 g/mol
InChI Key: NPUMJIWWDKUNPO-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1H-indazole-3-carbaldehyde: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-1H-indazole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-1H-indazole-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-chloro-1H-indazole-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indazole-3-carbaldehyde
  • 6-Chloro-1H-indazole-3-carbaldehyde
  • 5-Chloro-1H-indazole-3-carbaldehyde

Uniqueness

5-Bromo-6-chloro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and potentially enhanced biological effects .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

5-bromo-6-chloro-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12)

InChI Key

NPUMJIWWDKUNPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)C=O)Br)Cl

Origin of Product

United States

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